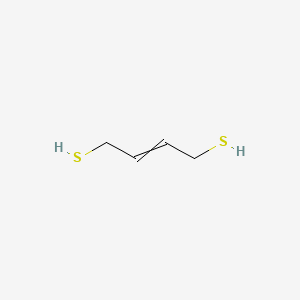![molecular formula C17H15NO4 B14297077 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid CAS No. 114479-89-9](/img/structure/B14297077.png)
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an oxirane (epoxide) group through a phenylmethylideneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid typically involves a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with 4-formylphenyl glycidyl ether under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects. The Schiff base linkage may also play a role in the compound’s activity by interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of the target compound, known for its role in folate synthesis.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Formylphenyl glycidyl ether: A key intermediate in the synthesis of the target compound.
Uniqueness
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid is unique due to the presence of both an epoxide group and a Schiff base linkage, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a compound of significant interest.
Propriétés
Numéro CAS |
114479-89-9 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
4-[[4-(oxiran-2-ylmethoxy)phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-17(20)13-3-5-14(6-4-13)18-9-12-1-7-15(8-2-12)21-10-16-11-22-16/h1-9,16H,10-11H2,(H,19,20) |
Clé InChI |
QJJIIAOWAZIGAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


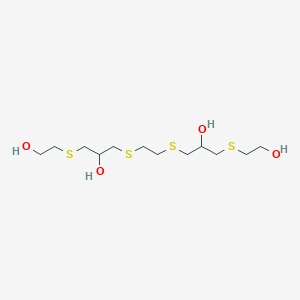
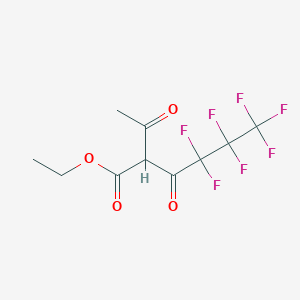
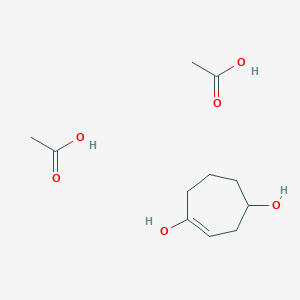

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)

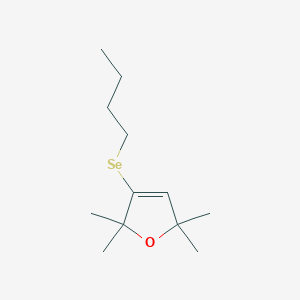

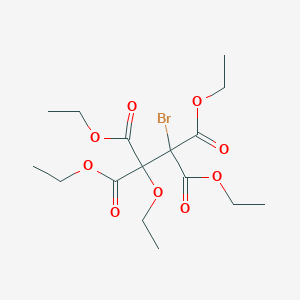
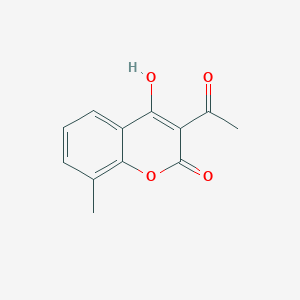
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
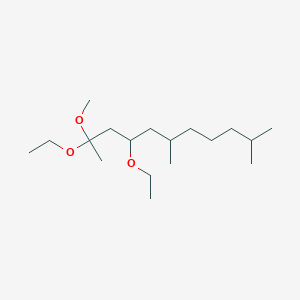
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
